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molecular formula C10H17F2NO2 B8755301 Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate

Ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate

Cat. No. B8755301
M. Wt: 221.24 g/mol
InChI Key: UXNKBIRHIGVUMN-UHFFFAOYSA-N
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Patent
US08202990B2

Procedure details

To a solution of ethyl 3-amino-2,2-difluoropropanoate (401 g, 1.5 mol), cyclopentanone (140 mL, 1.575 mol) and sodium acetate (123 g, 1.5 mol) in THF (6.5 L) was added NaBH(OAc)3 (477 g, 2.25 mol) portionwise over a period of 40 min in ice bath. The resulting mixture was stirred vigorously at room temperature overnight. The mixture was added slowly to a stirring solution of ice (3300 mL), saturated aqueous sodium bicarbonate (3300 mL) and ethyl acetate (3300 mL) cooled in ice-salt bath over a period of 30 min. At this time the layers were separated and the pH of aqueous phase was further adjusted to 11 by addition of 25% aqueous NaOH while cooling in the bath. The aqueous phase was extracted with ethyl acetate (3.5 L×2) and all organic layers were combined, washed with cold saturated NaHCO3 (1.5 L×2), brine (1.5L), dried over MgSO4, filtered and concentrated to give 280 g of ethyl 3-(cyclopentylamino)-2,2-difluoropropanoate.
Quantity
401 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
477 g
Type
reactant
Reaction Step One
Name
Quantity
6.5 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
3300 mL
Type
reactant
Reaction Step Two
Quantity
3300 mL
Type
reactant
Reaction Step Two
Quantity
3300 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([F:10])([F:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5].[C:11]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12]1.C([O-])(=O)C.[Na+].[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C(=O)(O)[O-].[Na+]>C1COCC1.C(OCC)(=O)C>[CH:11]1([NH:1][CH2:2][C:3]([F:10])([F:9])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
401 g
Type
reactant
Smiles
NCC(C(=O)OCC)(F)F
Name
Quantity
140 mL
Type
reactant
Smiles
C1(CCCC1)=O
Name
Quantity
123 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
477 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Name
Quantity
6.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice
Quantity
3300 mL
Type
reactant
Smiles
Name
Quantity
3300 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
3300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
ice-salt
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred vigorously at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At this time the layers were separated
ADDITION
Type
ADDITION
Details
the pH of aqueous phase was further adjusted to 11 by addition of 25% aqueous NaOH
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in the bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (3.5 L×2)
WASH
Type
WASH
Details
washed with cold saturated NaHCO3 (1.5 L×2), brine (1.5L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCC1)NCC(C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 280 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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